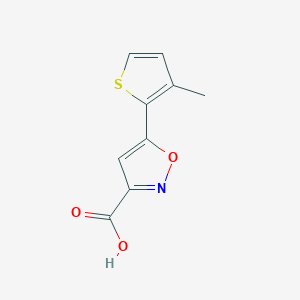

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid

Description

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 3-methylthiophen-2-yl group and a carboxylic acid moiety at the 3-position. This structure confers unique electronic, steric, and solubility properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves cyclocondensation or coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-2-3-14-8(5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKCINWWHFTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid typically involves a multi-step process:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the 3-Methylthiophene Group: The 3-methylthiophene group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, which can enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid, in the development of anticancer agents. For instance, a series of indole-isoxazole hybrids were synthesized and tested for their cytotoxic effects against several cancer cell lines such as Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) using the sulforhodamine B assay. Some derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.7 to 35.2 µM, indicating their potential as selective anticancer agents .

2. Immunomodulatory Effects

Isoxazole derivatives have also been studied for their immunoregulatory properties. For example, certain compounds have shown the ability to modulate T cell responses and enhance humoral immune responses in animal models. This suggests that this compound could play a role in developing therapies for autoimmune diseases or enhancing vaccine efficacy .

Analytical Chemistry Applications

1. Chromatographic Separation

The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. A method involving reverse-phase HPLC has been developed for the separation of isoxazole derivatives, including this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for mass spectrometry compatibility. This method allows for the efficient purification and analysis of the compound in various biological samples .

Case Studies

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing novel indole-isoxazole hybrids, researchers evaluated the cytotoxic effects of several derivatives against liver cancer cell lines. Compounds derived from this compound demonstrated selective activity against cancer cells while sparing normal cells, showcasing their potential for targeted cancer therapy .

Case Study 2: Immunological Research

Another investigation explored the immunomodulatory effects of isoxazole derivatives in mice. The study found that certain compounds could significantly enhance T cell activation and proliferation, suggesting that this compound might be useful in designing new immunotherapeutics .

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing it to modulate biological activity by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Selected Isoxazole-3-carboxylic Acid Derivatives

- Electronic Effects: The thiophene ring in this compound introduces sulfur-based resonance and inductive effects, enhancing electron delocalization compared to purely phenyl-substituted analogs.

- Acidity: The carboxylic acid group (pKa ~2-3) is influenced by neighboring substituents. Electron-withdrawing groups (e.g., -NO2 in ) increase acidity, whereas electron-donating groups (e.g., -OCH3 in ) decrease it. The methylthiophene substituent offers moderate electron donation, resulting in slightly weaker acidity than nitro-substituted derivatives.

Physicochemical Properties

Table 4: Solubility and Stability

- Solubility : The methylthiophene derivative exhibits moderate lipophilicity (LogP ~2.5), favoring membrane permeability but requiring formulation adjustments for aqueous delivery.

- Stability : Thiophene rings are susceptible to oxidative degradation, necessitating antioxidant excipients in formulations ().

Biological Activity

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features both isoxazole and thiophene moieties, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, where the formation of the isoxazole ring is crucial. A common synthetic route includes:

- Formation of Isoxazole : The reaction between appropriate aldehydes and hydroxylamine.

- Carboxylation : Introduction of the carboxylic acid group through various carboxylation methods.

The exact conditions can vary based on desired yield and purity.

Anti-inflammatory Properties

Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant anti-inflammatory effects. Preliminary studies have shown that this compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. For instance, derivatives of isoxazole compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Effects

Studies on related isoxazole derivatives have indicated potential anticancer effects by promoting apoptosis in cancer cells. For example, certain analogs have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as p21^WAF-1. This dual action suggests a mechanism where these compounds can induce cell cycle arrest and apoptosis simultaneously .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Replacement of the carboxylic acid with ester groups | Increased potency against certain bacterial strains |

| Substituting methyl groups on the thiophene ring | Enhanced anti-inflammatory activity |

| Introducing electron-withdrawing groups on the phenyl ring | Improved binding affinity to target enzymes |

These modifications can lead to more potent derivatives with enhanced selectivity towards specific biological targets.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that a derivative of this compound significantly reduced inflammation markers in vivo, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for therapeutic use .

- Cytotoxicity in Cancer Cells : Research involving human promyelocytic leukemia cells indicated that treatment with this compound led to increased levels of apoptosis markers and decreased proliferation rates, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.